molecular formula C7H4F5N B13015334 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B13015334
M. Wt: 197.10 g/mol
InChI Key: BXQADZOCRWPRAD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit quorum sensing in bacteria, making it a potential candidate for antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

    2-Difluoromethylpyridine: Similar in structure but lacks the trifluoromethyl group.

    4-Trifluoromethylpyridine: Contains only the trifluoromethyl group without the difluoromethyl group.

Uniqueness

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical transformations and applications .

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2-(difluoromethyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)5-3-4(1-2-13-5)7(10,11)12/h1-3,6H

InChI Key

BXQADZOCRWPRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(F)F

Origin of Product

United States

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